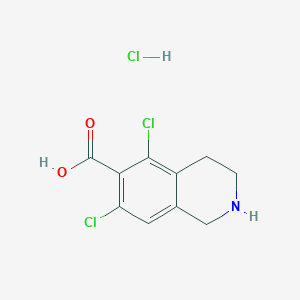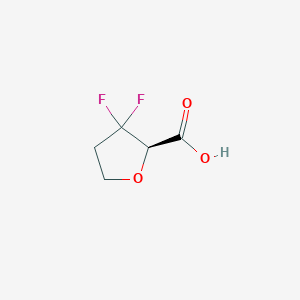
(2R)-3,3-Difluorooxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information about its reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .科学的研究の応用
Deoxyfluorination of Carboxylic Acids
Research by Wang et al. (2021) introduced 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method facilitates the transformation of different carboxylic acids into their corresponding acyl fluorides under neutral conditions, highlighting its potential in synthesizing acyl fluorides efficiently (Wang, X., Wang, F., Huang, F., Ni, C., & Hu, J., 2021).
NMR Characterization of Perfluorinated Monomers
Zhang et al. (2013) conducted multidimensional NMR characterization of perfluorinated monomers and their precursors, including perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid. This study utilized advanced NMR techniques to elucidate the structures of perfluorinated compounds, contributing to a better understanding of their chemical properties and the impact of fluorination on their structural characteristics (Zhang, B., Li, L., Mikeš, F., Koike, Y., Okamoto, Y., & Rinaldi, P., 2013).
Synthesis of Trifluoromethyl-Substituted Compounds
Cottet et al. (2003) explored rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This study provided recommendable routes for synthesizing compounds with trifluoromethyl groups, illustrating the versatility of fluorinated compounds in organic synthesis (Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M., 2003).
Electrochemical Fluorination
Takashi et al. (2005) investigated the electrochemical fluorination of ester derivatives derived from oxolane-2-yl-carboxylic acid. This research highlighted the potential of electrochemical fluorination in obtaining perfluoro(oxolane-2-yl-carbonylfluoride) and other fluorinated compounds, demonstrating the applicability of electrochemical methods in fluorine chemistry (Takashi, A., Tamura, M., & Sekiya, A., 2005).
Stereoselective Preparation of Fluorinated Compounds
Yoshinari et al. (2011) described the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives. This work emphasizes the importance of stereochemistry in the synthesis of fluorinated amino acids and their incorporation into peptides, highlighting the role of fluorinated compounds in medicinal chemistry and drug design (Yoshinari, T., Gessier, F., Noti, C., Beck, A., & Seebach, D., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-3,3-difluorooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLILKVHHFMIWOP-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
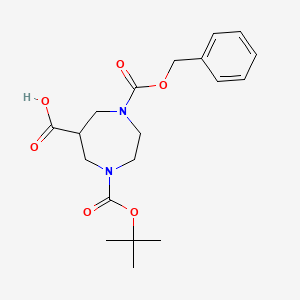



![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)

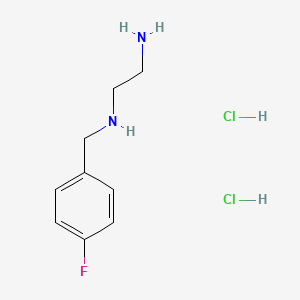
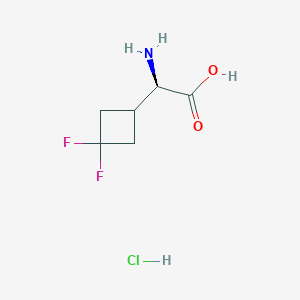
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
